molecular formula C11H15ClN2O3S B2834094 2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide CAS No. 1154010-20-4

2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide

Cat. No.: B2834094
CAS No.: 1154010-20-4
M. Wt: 290.76
InChI Key: AYMWXTIHOJTITC-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide is a chemical compound with the molecular formula C11H15ClN2O3S and a molecular weight of 290.77 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted amides or thiol derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide can be compared with other sulfonamide derivatives:

    N-(4-sulfamoylphenyl)acetamide: Similar structure but lacks the chlorine atom and the propanamide group.

    4-sulfamoylbenzoic acid: Contains a carboxylic acid group instead of the amide group.

    N-(4-sulfamoylphenyl)methanesulfonamide: Contains a methanesulfonamide group instead of the propanamide group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-7(12)11(15)14-8(2)9-3-5-10(6-4-9)18(13,16)17/h3-8H,1-2H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMWXTIHOJTITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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